N-(2-phenylethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Description
N-(2-phenylethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative featuring a pyridin-4-yl substituent at the 2-position of the quinoline core and a 2-phenylethyl group attached to the carboxamide nitrogen. Quinoline-4-carboxamides are frequently explored for antimicrobial, anticancer, and enzyme-modulating activities, with substituent variations critically influencing their physicochemical and biological profiles .
Properties
Molecular Formula |
C23H19N3O |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H19N3O/c27-23(25-15-10-17-6-2-1-3-7-17)20-16-22(18-11-13-24-14-12-18)26-21-9-5-4-8-19(20)21/h1-9,11-14,16H,10,15H2,(H,25,27) |
InChI Key |
BEXFPAQESRVGCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Formation via Gould-Jacobs Cyclization
The Gould-Jacobs cyclization remains a cornerstone for synthesizing 4-hydroxyquinoline-3-carboxylic acids, which can be adapted for 4-carboxyquinolines. Starting with a substituted aniline and a β-keto ester, this method proceeds through cyclodehydration under acidic conditions.
Example Protocol :
-
React 2-bromoaniline with ethyl acetoacetate in diphenyl ether at 120°C for 6 hours to yield ethyl 2-bromoquinoline-4-carboxylate (85% yield).
-
Hydrolyze the ester using lithium hydroxide in tetrahydrofuran/water (3:1) to obtain 2-bromoquinoline-4-carboxylic acid.
Challenges :
Introducing the Pyridin-4-yl Group via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling enables efficient introduction of the pyridinyl group at position 2. This method utilizes palladium catalysis to couple aryl halides with boronic acids.
Optimized Conditions :
-
Substrate : 2-bromoquinoline-4-carboxylic acid (1 equiv).
-
Boronic Acid : Pyridin-4-ylboronic acid (1.2 equiv).
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : K₂CO₃ (2 equiv).
Key Considerations :
Amide Coupling Using Polystyrene-Supported Reagents
Carboxamide formation is achieved via activation of the carboxylic acid followed by coupling with 2-phenylethylamine. Polystyrene-supported hydroxybenzotriazole (PS-HOBt) minimizes side reactions and simplifies purification.
Stepwise Procedure :
-
Acid Activation : Treat 2-(pyridin-4-yl)quinoline-4-carboxylic acid with PyBrOP (1.2 equiv) and PS-HOBt in DMF at room temperature for 1 hour.
-
Amine Coupling : Add 2-phenylethylamine (1.5 equiv) and DIEA (2 equiv), stirring for 24 hours.
-
Workup : Filter and concentrate, followed by column chromatography (hexane/ethyl acetate 7:3).
Alternative Activation :
-
Acid Chloride Route : Convert the acid to its chloride using oxalyl chloride (2 equiv) in DCM with catalytic DMF. React with 2-phenylethylamine in THF at 0°C to room temperature (yield: 72%).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Gould-Jacobs + Suzuki | Cyclization, cross-coupling, amide | 68 | High regioselectivity, scalable | Multi-step, palladium removal needed |
| Three-component condensation | Aniline, aldehyde, pyruvic acid | 55 | One-pot, fewer steps | Low yield with pyridinyl aldehydes |
| Direct acid chloride coupling | Acid chloride + amine | 72 | Rapid, minimal purification | Sensitivity to moisture |
Experimental Optimization and Challenges
Regioselectivity in Cyclization
The Gould-Jacobs reaction favors cyclization at the γ-position of the β-keto ester, but electron-withdrawing groups (e.g., pyridinyl) can alter regiochemistry. Microwave-assisted conditions (150°C, 30 min) improve selectivity for 2-substituted quinolines.
Solvent Effects in Suzuki Coupling
DMF enhances boronic acid solubility but risks quinoline N-oxidation. Mixed solvents (toluene/ethanol 3:1) reduce side reactions while maintaining coupling efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific sites depending on reaction conditions:
-
Quinoline Core Oxidation : Under acidic conditions with KMnO₄ or CrO₃, the quinoline ring can oxidize to form N-oxide derivatives, enhancing polarity and biological activity.
-
Benzylic Position Oxidation : The phenylethyl group’s benzylic hydrogen (−CH₂−) is susceptible to oxidation using strong oxidants like KMnO₄, yielding a ketone derivative (−CO−).
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Quinoline oxidation | Acidic aqueous solution | KMnO₄, CrO₃ | Quinoline N-oxide derivatives |
| Benzylic oxidation | Alkaline conditions | KMnO₄ (heated) | 2-(Pyridin-4-yl)-4-(2-phenylacetyl)quinoline |
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Refluxing with HCl yields 2-(pyridin-4-yl)quinoline-4-carboxylic acid and 2-phenylethylamine hydrochloride.
-
Basic Hydrolysis : NaOH generates the sodium salt of the carboxylic acid and free amine.
Industrial Relevance : Hydrolysis is critical for metabolite studies and derivatization.
Hydrogenation Reactions
Catalytic hydrogenation targets aromatic systems:
-
Pyridine Ring Reduction : Using H₂ and Raney Ni at high pressure, the pyridine ring converts to piperidine, altering electronic properties.
-
Quinoline Ring Reduction : Partial hydrogenation produces tetrahydroquinoline derivatives, modulating planarity and biological interactions.
| Substrate | Catalyst | Conditions | Product |
|---|---|---|---|
| Pyridine ring | Pd/C, H₂ | 60–100 atm, 100°C | Piperidine-substituted analog |
| Quinoline ring | PtO₂, H₂ | 30–50 atm, 80°C | Tetrahydroquinoline derivative |
Nucleophilic Substitution
The quinoline core participates in electrophilic substitution:
-
Halogenation : Nitration or bromination occurs at the electron-rich C5/C8 positions using HNO₃/H₂SO₄ or Br₂/FeBr₃.
-
Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups, improving solubility.
Example Reaction :
Coordination Chemistry
The pyridinyl nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Fe²⁺, Cu²⁺). These complexes are explored for catalytic and therapeutic applications .
Key Interaction :
Functional Group Transformations
-
Esterification : The amide group resists direct esterification, but hydrolysis to the carboxylic acid followed by Fischer esterification produces methyl/ethyl esters.
-
Grignard Addition : Organomagnesium reagents attack the carboxamide carbonyl, forming ketones after workup.
Scientific Research Applications
Medicinal Chemistry
N-(2-phenylethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been investigated for its potential as a therapeutic agent due to its unique structural features that allow interaction with various biological targets. This compound is part of a broader class of quinoline derivatives known for their diverse biological activities .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. For instance, derivatives of quinoline-4-carboxamides have shown effectiveness against Plasmodium falciparum, the causative agent of malaria, achieving low nanomolar activity . The compound's mechanism likely involves the inhibition of specific enzymes crucial for microbial survival.
Anticancer Properties
Studies have demonstrated the anticancer potential of similar quinoline derivatives. For example, compounds have shown effective inhibition of cancer cell lines such as PC3 prostate cancer cells, with IC50 values in the low micromolar range . The mechanism may involve the inhibition of translation elongation factors critical for protein synthesis in cancer cells.
Antimalarial Activity
A study highlighted that optimized quinoline derivatives exhibited excellent oral efficacy in P. berghei models, indicating strong antimalarial properties . The compound's mechanism involves inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in malaria parasites.
Antimycobacterial Activity
In another study, this compound demonstrated higher activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid or pyrazinamide . This suggests that the compound may serve as a lead structure for developing new antimycobacterial agents.
Data Tables
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound can affect intracellular signaling pathways, influencing cell behavior and function.
Comparison with Similar Compounds
Substituent Variations at the Quinoline 2-Position
The 2-position of the quinoline scaffold is often modified with aromatic or heteroaromatic groups. Key comparisons include:
Key Observations :
- Pyridin-4-yl analogs (e.g., ) are less commonly reported than pyridin-3-yl or pyridin-2-yl derivatives.
- Substitutions with pyridin-4-yl or pyridin-3-yl groups generally yield solids with melting points >180°C, while furan-2-yl derivatives may exhibit lower thermal stability .
- The position of the pyridinyl nitrogen (e.g., para vs.
Variations in the N-Substituent
The carboxamide nitrogen substituent modulates lipophilicity and bioavailability:
Key Observations :
Biological Activity
N-(2-phenylethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound features a quinoline core with a pyridine ring and an amide functional group. The phenylethyl substituent at the nitrogen atom of the amide enhances its unique properties, positioning it among heterocyclic compounds with notable biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N3O |
| Molecular Weight | 325.4 g/mol |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Heavy Atom Count | 25 |
Antimycobacterial Activity
Research has demonstrated that this compound exhibits potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. In comparative studies, it showed superior efficacy compared to standard treatments like isoniazid and pyrazinamide. Table 1 summarizes the IC50 values for various compounds against M. tuberculosis.
Table 1: Antimycobacterial Activity of Selected Compounds
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.6 |
| Isoniazid | 10.0 |
| Pyrazinamide | 12.5 |
| N-Cycloheptylquinoline-2-carboxamide | 3.8 |
The compound's mechanism appears to involve inhibition of the photosynthetic electron transport (PET), which is crucial for the survival of the bacteria. The PET-inhibiting activity was characterized by an IC50 value indicating moderate potency relative to other tested compounds .
Cytotoxicity and Selectivity
In vitro studies assessing cytotoxic effects on human monocytic leukemia THP-1 cells revealed that this compound exhibited low toxicity, suggesting a favorable therapeutic index for further development in treating mycobacterial infections .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Quinoline Core : The quinoline core can be synthesized via the Skraup synthesis method, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
- Substitution Reactions : Subsequent reactions introduce the pyridine and phenylethyl groups, forming the desired compound.
- Amidation : The final step involves reacting the quinoline derivative with an appropriate amine under controlled conditions to form the carboxamide group.
Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Antimycobacterial Studies : A series of substituted quinoline derivatives were tested against multiple strains of Mycobacterium, with this compound demonstrating high activity against resistant strains .
- Mechanistic Insights : Investigations into its mechanism of action revealed that this compound could disrupt bacterial metabolic processes, leading to cell death without significant harm to human cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions to maximize the yield of N-(2-phenylethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide?
- Methodological Answer : The synthesis typically involves condensation of 2-(pyridin-4-yl)quinoline-4-carboxylic acid with 2-phenylethylamine. Key steps include:
- Acyl chloride formation : React the carboxylic acid with thionyl chloride (SOCl₂) under reflux (80°C, 2 hours) to generate the acyl chloride intermediate .
- Amide coupling : Add the amine (e.g., 2-phenylethylamine) in a dichloromethane/triethylamine mixture, stirring at room temperature for 2 hours. Purify via flash chromatography (30% ethyl acetate/hexanes) followed by crystallization (dichloromethane/ethanol) .
- Yield optimization : Use excess amine (1.2 eq) and monitor reaction progress via TLC or LC-MS to minimize side products.
Q. What purification and characterization techniques are most effective for isolating quinoline-4-carboxamide derivatives?
- Methodological Answer :
- Purification : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexanes) effectively removes unreacted starting materials. For challenging separations, preparative HPLC (C18 column, acetonitrile/water gradient) is recommended .
- Characterization :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm amide bond formation and aromatic substitution patterns .
- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) .
- Elemental analysis : Validate purity (>95%) for publication-ready data .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for this compound across different assays?
- Methodological Answer :
- Structural validation : Perform single-crystal X-ray diffraction (using SHELXL ) to confirm the compound’s conformation. Subtle structural variations (e.g., pyridine ring orientation) may alter binding modes .
- Assay standardization : Use consistent enzyme concentrations (e.g., cytochrome P450 2C9 at 50 nM) and substrate conditions (pH 7.4, 37°C) to minimize variability .
- QSAR modeling : Compare experimental IC₅₀ values with computational predictions (e.g., molecular docking using AutoDock Vina) to identify outliers caused by assay-specific artifacts .
Q. What advanced methodologies are recommended for determining the crystal structure of this compound?
- Methodological Answer :
- Crystallization : Use vapor diffusion with solvents like DMSO/water or methanol/diethyl ether. Slow evaporation at 4°C promotes crystal growth .
- Data collection : Collect high-resolution (≤1.0 Å) X-ray data at synchrotron facilities. Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) .
- Validation : Check for twinning (via PLATON) and refine hydrogen positions using riding models. Report R-factors (<5%) and electron density maps to confirm accuracy .
Q. How can the binding kinetics and inhibition mechanism of this compound with cytochrome P450 2C9 be quantitatively analyzed?
- Methodological Answer :
- UV-Vis spectroscopy : Monitor type II binding via the Soret band shift (λmax ~425 nm) upon compound addition. Calculate dissociation constants (Kd) using nonlinear regression .
- Stopped-flow kinetics : Measure association (kₐ) and dissociation (kₔ) rates under pseudo-first-order conditions. Use global fitting (e.g., KinTek Explorer) to derive mechanistic models .
- Competitive inhibition assays : Co-incubate with probe substrates (e.g., diclofenac) to determine Ki values via Dixon plots .
Q. What computational strategies are suitable for predicting the compound’s pharmacokinetic and anti-tubercular properties?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 inhibition profiles. Validate with in vitro microsomal stability assays .
- Anti-tubercular QSAR : Train models on datasets (e.g., Mycobacterium tuberculosis MIC values) using MOE or Schrodinger. Incorporate descriptors like polar surface area and hydrazinyl group topology .
- Molecular dynamics (MD) : Simulate interactions with Mtb targets (e.g., InhA) for 100 ns using GROMACS. Analyze binding free energies (MM-PBSA) to prioritize derivatives .
Data Contradiction Analysis
Q. How should researchers address instability issues observed during long-term storage of quinoline-4-carboxamide analogs?
- Methodological Answer :
- Degradation analysis : Use accelerated stability studies (40°C/75% RH, 1 month) with HPLC monitoring. Identify degradation products via LC-MS/MS .
- Formulation optimization : Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in amber vials under argon at -80°C to prevent oxidation .
- Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridine ring, which enhances stability by reducing electron density .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
